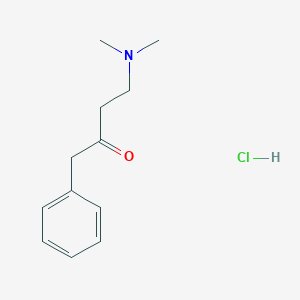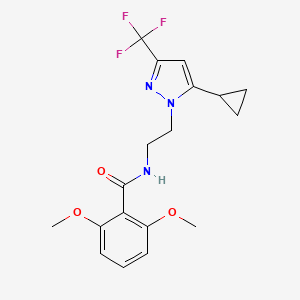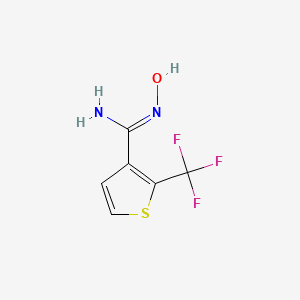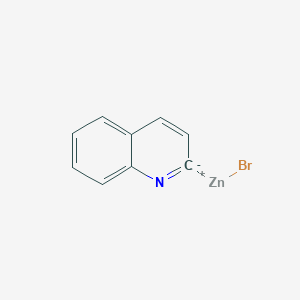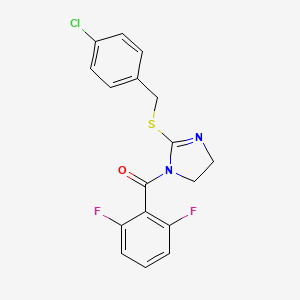![molecular formula C17H22N2O2S B2852557 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine CAS No. 860650-05-1](/img/structure/B2852557.png)
2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine is a complex organic compound that features a morpholine ring substituted with a thiazole moiety and a methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenoxyacetic acid with thioamide under acidic conditions.
Attachment of the Thiazole to Morpholine: The thiazole derivative is then reacted with 2,6-dimethylmorpholine in the presence of a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted thiazole and morpholine derivatives.
科学研究应用
2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antiviral agent due to the presence of the thiazole ring.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
作用机制
The mechanism of action of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can also bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,6-Dimethyl-4-phenylmorpholine: Similar in structure but lacks the thiazole ring.
4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol: Contains a phenol group instead of a morpholine ring.
Uniqueness
2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine is unique due to the combination of the thiazole ring and the morpholine structure, which imparts distinct chemical and biological properties not found in similar compounds .
属性
IUPAC Name |
2,6-dimethyl-4-[[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12-4-6-15(7-5-12)21-17-18-8-16(22-17)11-19-9-13(2)20-14(3)10-19/h4-8,13-14H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIJKJHWKVKTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(S2)OC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
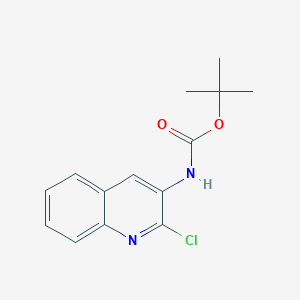
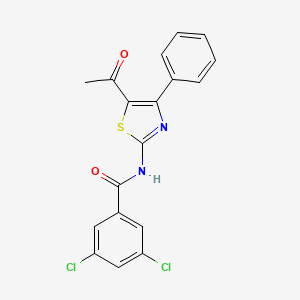
![(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2852478.png)

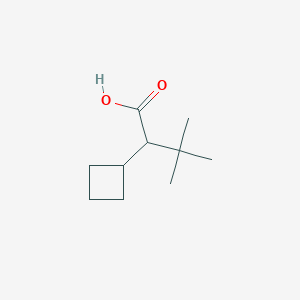
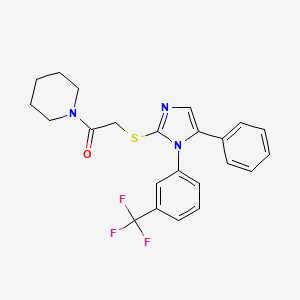
![4-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2852484.png)
![{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol hydrochloride](/img/structure/B2852485.png)
![1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2852488.png)
